molecular formula C7H15ClN2O2 B13052713 2-(4-Aminopiperidin-4-YL)aceticacidhcl

2-(4-Aminopiperidin-4-YL)aceticacidhcl

Katalognummer: B13052713
Molekulargewicht: 194.66 g/mol
InChI-Schlüssel: JSCLXDFKGGUAOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Aminopiperidin-4-YL)aceticacidhcl is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . It is primarily used for research purposes and is known for its applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-4-YL)aceticacidhcl involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Aminopiperidin-4-YL)aceticacidhcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

2-(4-Aminopiperidin-4-YL)aceticacidhcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(4-Aminopiperidin-4-YL)aceticacidhcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Aminopiperidin-4-YL)acetic acid dihydrochloride
  • 2-(4-Aminopiperidin-4-YL)acetic acid

Uniqueness

2-(4-Aminopiperidin-4-YL)aceticacidhcl is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H15ClN2O2

Molekulargewicht

194.66 g/mol

IUPAC-Name

2-(4-aminopiperidin-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-7(5-6(10)11)1-3-9-4-2-7;/h9H,1-5,8H2,(H,10,11);1H

InChI-Schlüssel

JSCLXDFKGGUAOR-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CC(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.